molecular formula C6H10ClN3 B11922249 2,6-Dimethylpyrimidin-4-amine hydrochloride

2,6-Dimethylpyrimidin-4-amine hydrochloride

Cat. No.: B11922249
M. Wt: 159.62 g/mol
InChI Key: GSGCREOQBCOPCT-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by methyl groups at the 2- and 6-positions and an amine group at the 4-position, formulated as a hydrochloride salt. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in pharmaceutical formulations.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2,6-dimethylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H

InChI Key

GSGCREOQBCOPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

Scientific Research Applications

2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2,6-Dimethylpyrimidin-4-amine hydrochloride with structurally related compounds referenced in the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₆H₁₀N₃Cl 175.62* Not provided 2,6-dimethyl, 4-amine, HCl salt
2-Amino-6-chloropyrimidin-4(3H)-one C₄H₄ClN₃O 145.55 Not available 6-chloro, 4-keto
2,6-Dichloro-N-(2-Methoxyethyl)pyrimidin-4-amine C₇H₉Cl₂N₃O 235.07 879609-73-1 2,6-dichloro, N-methoxyethyl
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride C₁₁H₁₈Cl₂N₃O 287.19 1803586-69-7 Morpholinyl, dihydrochloride
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride C₁₄H₂₄Cl₂N₂O₂ 323.30 1185303-17-6 Piperidine, dimethoxybenzyl

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Chloro vs. Methyl Groups: Chloro substituents (e.g., in 2-amino-6-chloropyrimidin-4(3H)-one) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Salt Forms: Dihydrochloride salts (e.g., in morpholinyl and piperidine derivatives) exhibit higher aqueous solubility compared to mono-hydrochlorides, critical for bioavailability .
  • Core Structure Differences: Pyrimidine-based compounds (target, 2-amino-6-chloropyrimidin-4(3H)-one) are planar and aromatic, favoring interactions with biological targets like enzymes. Piperidine and morpholine derivatives introduce non-planar heterocycles, altering binding kinetics .

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